molecular formula C12H13Cl2N3O2 B12882132 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide

5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide

Cat. No.: B12882132
M. Wt: 302.15 g/mol
InChI Key: DMKGNUJWQIPQSY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-thione
  • 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-amine
  • 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-ester

Uniqueness

Compared to similar compounds, 5-(Chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyloxazolidine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

5-(chloromethyl)-N-(3-chlorophenyl)-2-imino-N-methyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C12H13Cl2N3O2/c1-16(9-4-2-3-8(14)5-9)12(18)17-7-10(6-13)19-11(17)15/h2-5,10,15H,6-7H2,1H3

InChI Key

DMKGNUJWQIPQSY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)N2CC(OC2=N)CCl

Origin of Product

United States

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